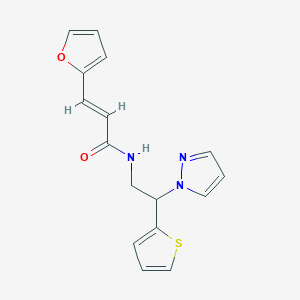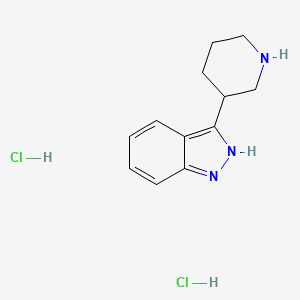
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with a bromine atom and a methoxymethyl group, as well as a diazepane ring with a methyl substituent. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and formamide derivatives under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Methoxymethylation: The brominated triazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the methoxymethyl group.
Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate with a suitable diamine precursor under reflux conditions to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The triazole and diazepane rings can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or alkoxides in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted triazole derivatives.
Oxidation Products: Triazole oxides.
Reduction Products: Dehalogenated triazole derivatives.
Applications De Recherche Scientifique
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of novel therapeutic agents with potential anticancer, antifungal, and antibacterial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: Utilized as a probe to investigate biological pathways and mechanisms of action of various biomolecules.
Industrial Applications: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the triazole ring and the bromine atom enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-chloro-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane
- 1-(3-iodo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane
- 1-(3-fluoro-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane
Uniqueness
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity towards biological targets.
Propriétés
IUPAC Name |
1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN5O/c1-14-4-3-5-15(7-6-14)10-12-9(11)13-16(10)8-17-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIIFQJLZHINNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC(=NN2COC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2953115.png)
![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)



![N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B2953127.png)

![(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2953129.png)

![8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2953131.png)
![4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2953132.png)

![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2953136.png)
